

A Comparative Purity Analysis of Commercial 1,9-Caryolanediol 9-acetate Standards

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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B15592040

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available **1,9-Caryolanediol 9-acetate** standards. As the accuracy and reliability of research and development outcomes are intrinsically linked to the quality of starting materials, this guide offers a framework for assessing the purity of these critical reagents. The data presented herein is based on a composite of typical findings for sesquiterpenoid standards and is intended to be illustrative. We provide detailed experimental protocols for three orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—to empower researchers to conduct their own purity assessments.

Comparative Purity Data of Commercial Standards

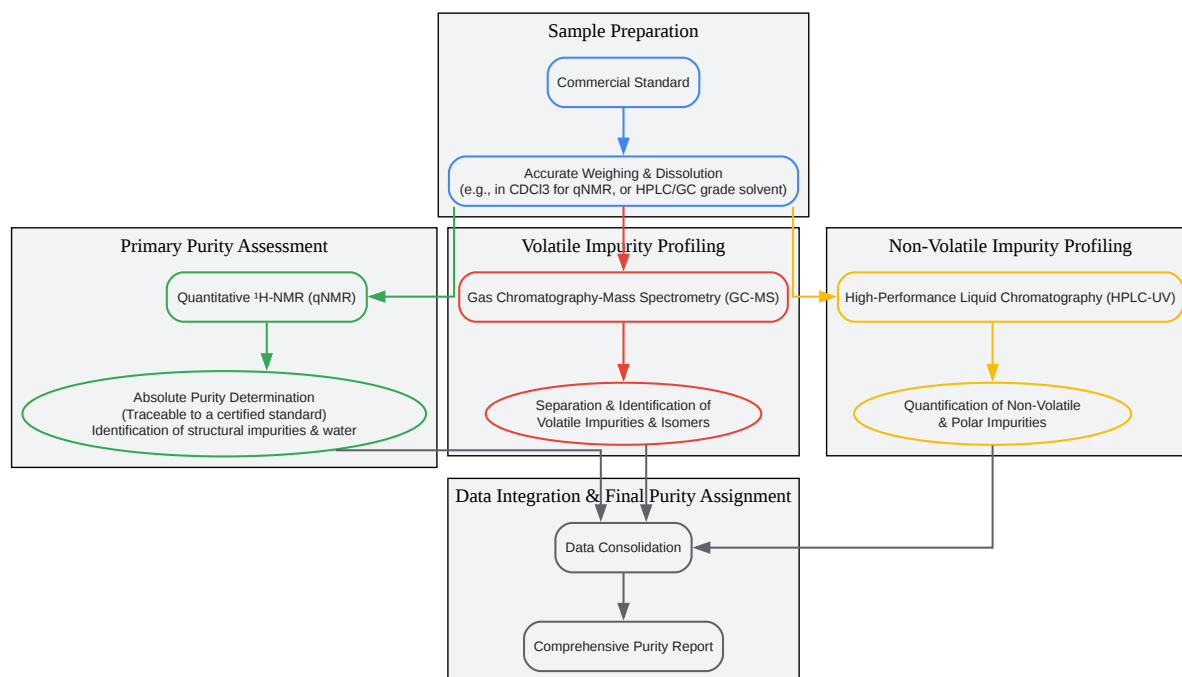
The following table summarizes the hypothetical purity assessment of **1,9-Caryolanediol 9-acetate** standards from three fictional commercial suppliers. This data illustrates the potential variability in purity and impurity profiles that researchers may encounter.

Supplier	Stated Purity	Analytical Method	Measured Purity (%)	Identified Impurities	Notes
Supplier A	>98%	qNMR	98.5 ± 0.2	Caryophyllene oxide, Isocaryophyllene	High purity confirmed by a primary analytical method.
GC-MS	98.2	Caryophyllene oxide (0.8%), Isocaryophyllene (0.5%), Unidentified (0.5%)	Good correlation with qNMR. Volatile impurities identified.		
HPLC-UV	98.8	Unidentified polar impurity (1.2%)	A non-volatile impurity detected.		
Supplier B	>95%	qNMR	96.1 ± 0.3	Residual solvents (Acetone, 0.5%), Caryophyllene oxide	Lower purity with detectable residual solvents.
GC-MS	95.8	Caryophyllene oxide (1.5%), Residual Acetone (0.6%), Other sesquiterpenes (2.1%)	Confirms presence of volatile impurities and solvent.		
HPLC-UV	96.5	Multiple minor polar impurities	Broader impurity		

			profile observed.		
Supplier C	>99% (HPLC)	qNMR	97.2 ± 0.2	Water (0.8%), Unidentified structural analogues	Stated purity by a single method can be misleading. Significant moisture content.
GC-MS	99.1	Minor volatile impurities	Appears high due to non- volatile impurities not being detected.		
HPLC-UV	99.3	Single major impurity co- eluting with the main peak under standard conditions	Highlights the importance of method optimization.		

Experimental Workflow for Purity Assessment

The following diagram outlines a comprehensive workflow for the rigorous purity assessment of **1,9-Caryolanediol 9-acetate** standards, employing orthogonal analytical techniques to ensure a thorough characterization.



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Caption: Workflow for Purity Assessment of **1,9-Caryolanediol 9-acetate**.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.^{[1][2][3]}

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Internal Standard: A certified reference material (CRM) with a known purity, such as maleic anhydride or dimethyl sulfone, that has signals in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals.
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **1,9-Caryolanediol 9-acetate** standard into a clean vial.
 - Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
 - Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves both the sample and the internal standard.
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Acquire the ¹H-NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
- Data Processing and Purity Calculation:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate a well-resolved signal from **1,9-Caryolanediol 9-acetate** and a signal from the internal standard.
 - Calculate the purity using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the internal standard
- IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.^{[4][5]}

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Sample Preparation:
 - Prepare a stock solution of the **1,9-Caryolanediol 9-acetate** standard in a volatile solvent like ethyl acetate or hexane at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to obtain a working solution of around 10-100 μg/mL.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 μL (split or splitless mode, depending on concentration)

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-500
- Data Analysis:
 - Identify the main peak corresponding to **1,9-Caryolanediol 9-acetate**.
 - Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST).
 - Estimate the relative purity by area normalization, assuming a similar response factor for all components.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is used to separate and quantify non-volatile or thermally labile impurities.^{[6][7]}

- Instrumentation: HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Sample Preparation:
 - Prepare a stock solution of the **1,9-Caryolanediol 9-acetate** standard in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- HPLC Conditions:
 - Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial

conditions.

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection Wavelength: 210 nm (as many terpenes lack strong chromophores at higher wavelengths).
- Data Analysis:
 - Determine the retention time of the main peak for **1,9-Caryolanediol 9-acetate**.
 - Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

By employing these multi-faceted analytical approaches, researchers can gain a comprehensive understanding of the purity of their **1,9-Caryolanediol 9-acetate** standards, ensuring the integrity and reproducibility of their scientific investigations.

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